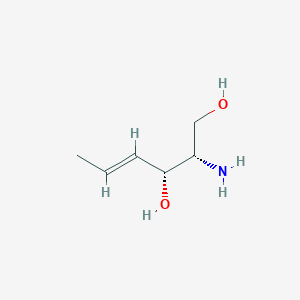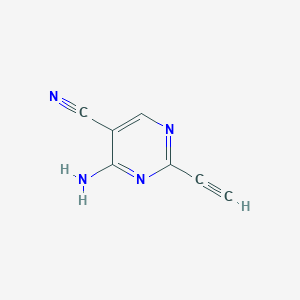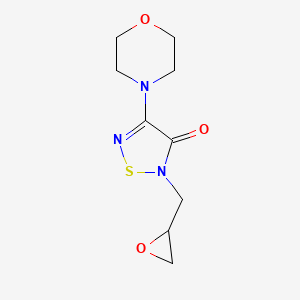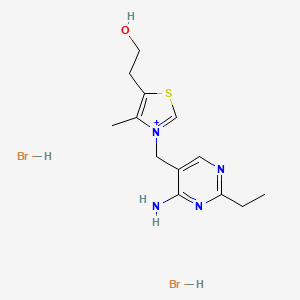
(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is a salt analog of (4-Benzyl-1-methylpiperidin-4-yl)methanol and is used in various chemical syntheses, particularly in the preparation of sulfamides, sulfamates, and sulfonamides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride typically involves the reaction of (4-Benzylpiperidin-4-yl)methanol with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives.
Applications De Recherche Scientifique
(4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Benzylpiperidin-4-yl)methanol: A related compound used in similar chemical syntheses.
(4-Benzyl-1-methylpiperidin-4-yl)methanol: The parent compound of the hydrochloride salt.
Sulfamides, Sulfamates, and Sulfonamides: Compounds synthesized using (4-Benzyl-1-methylpiperidin-4-yl)methanol Hydrochloride as a building block.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H22ClNO |
|---|---|
Poids moléculaire |
255.78 g/mol |
Nom IUPAC |
(4-benzyl-1-methylpiperidin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-15-9-7-14(12-16,8-10-15)11-13-5-3-2-4-6-13;/h2-6,16H,7-12H2,1H3;1H |
Clé InChI |
SVNJLCNTYDGSDZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(CC2=CC=CC=C2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13856315.png)


![2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)




![(1R,2R,5R,8R,9S,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B13856366.png)
![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)


![7'-Chloro-2a1'-hydroxy-6-[11,15]methano[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13856404.png)

